2-Propanol, 1-(tert-dodecylthio)-

Description

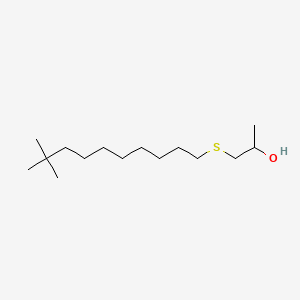

Chemical Structure: 2-Propanol, 1-(tert-dodecylthio)- (CAS No. 67124-09-8) is a sulfur-containing secondary alcohol with a branched alkylthio group. Its molecular formula is C₁₅H₃₂OS, featuring a tert-dodecylthio (-S-C(CH₃)₂CH₂(CH₂)₈CH₃) substituent at the 1-position and a hydroxyl group at the 2-position of the propanol backbone .

Properties

CAS No. |

67124-09-8 |

|---|---|

Molecular Formula |

C15H32OS |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

1-(9,9-dimethyldecylsulfanyl)propan-2-ol |

InChI |

InChI=1S/C15H32OS/c1-14(16)13-17-12-10-8-6-5-7-9-11-15(2,3)4/h14,16H,5-13H2,1-4H3 |

InChI Key |

XROXSXGRRMHJFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSCCCCCCCCC(C)(C)C)O |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Scheme

| Step | Reactants | Conditions | Mechanism | Outcome |

|---|---|---|---|---|

| 1 | Dodecanethiol (tert-dodecylthiol) | Base or neutral conditions, moderate temperature (e.g., 40-80°C) | Thiol deprotonation to thiolate ion (if base used) | Formation of nucleophilic thiolate species |

| 2 | Propylene oxide or 1-chloropropanol | Controlled temperature, inert atmosphere | Nucleophilic attack by thiolate on epoxide or halide carbon | Ring opening or substitution to form 2-Propanol, 1-(tert-dodecylthio)- |

The reaction is typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol. Temperature control is crucial to avoid side reactions. The product is usually purified by distillation or chromatography to isolate the pure thioether alcohol.

Reaction Conditions and Optimization

- Temperature: Optimal reaction temperatures range from 40°C to 80°C, balancing reaction rate and minimizing side reactions.

- Solvent: The reaction can be performed in polar aprotic solvents or sometimes neat, depending on the scale and reactivity.

- Catalysts/Additives: Bases such as sodium hydride or potassium tert-butoxide may be used to generate the thiolate anion from dodecanethiol.

- Purification: Distillation under reduced pressure or column chromatography is employed to obtain high purity product.

Yield and Efficiency

Under optimized conditions, yields of 2-Propanol, 1-(tert-dodecylthio)- typically exceed 80%, demonstrating the efficiency of the nucleophilic substitution route.

Chemical and Physical Data Relevant to Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C15H32OS |

| Molecular Weight | 260.5 g/mol |

| CAS Number | 67124-09-8 |

| IUPAC Name | 1-(9,9-dimethyldecylsulfanyl)propan-2-ol |

| Physical State | Liquid |

| SMILES | CC(CSCCCCCCCCC(C)(C)C)O |

| InChI | InChI=1S/C15H32OS/c1-14(16)13-17-12-10-8-6-5-7-9-11-15(2,3)4/h14,16H,5-13H2,1-4H3 |

This data supports the structural integrity and identity of the compound synthesized.

Research Findings and Literature Insights

- The reaction of dodecanethiol with propylene oxide is a well-established synthetic route for preparing thioether alcohols, including 2-Propanol, 1-(tert-dodecylthio)-.

- The nucleophilic attack mechanism is consistent with typical epoxide ring-opening reactions by thiolate ions.

- The compound's synthesis requires careful control of reaction parameters to avoid side products such as over-alkylation or thiol oxidation.

- Purification techniques such as distillation are effective due to the compound's distinct boiling point and physical properties.

- Toxicological and environmental studies indicate moderate persistence and low to moderate bioaccumulation potential, which is relevant for handling and disposal during synthesis.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | Dodecanethiol, Propylene oxide or chloropropanol derivatives |

| Reaction Type | Nucleophilic substitution / epoxide ring opening |

| Reaction Conditions | 40-80°C, inert atmosphere, base catalyst (optional) |

| Purification Methods | Distillation, chromatography |

| Typical Yield | >80% |

| Key Considerations | Control temperature, avoid thiol oxidation, inert atmosphere |

| Applications | Synthetic intermediate in pharmaceuticals, agrochemicals, and organic synthesis |

Chemical Reactions Analysis

2-Propanol, 1-(tert-dodecylthio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the thiol form.

Substitution: It can undergo substitution reactions where the tert-dodecylthio group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. .

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

2-Propanol, 1-(tert-dodecylthio)- is primarily utilized as an intermediate in the synthesis of other chemical compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : It can be reduced back to its thiol form.

- Substitution Reactions : The tert-dodecylthio group can be replaced by other functional groups using reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Biological Applications

Modification of Biological Molecules

In biological research, 2-Propanol, 1-(tert-dodecylthio)- may be employed to modify biological molecules. The interaction of the tert-dodecylthio group with specific biological targets can influence molecular functions. This property makes it a candidate for studies involving biochemical pathways and interactions.

Medical Applications

Therapeutic Effects and Drug Delivery Systems

Research is ongoing to explore the therapeutic potential of 2-Propanol, 1-(tert-dodecylthio)-. Its properties may allow it to serve as a vehicle in drug delivery systems or as a component in formulations aimed at enhancing bioavailability of therapeutic agents. Preliminary findings suggest that its unique structure could facilitate interactions with cellular components, potentially leading to innovative medical applications.

Industrial Applications

Formulation of Specialty Chemicals

In industry, this compound is used in the formulation of specialty chemicals and materials. Its properties allow it to be incorporated into various products, enhancing performance characteristics such as stability and reactivity. The compound's low volatility and reactivity make it suitable for applications requiring specific chemical behaviors .

Case Studies

Several studies have assessed the toxicity and safety of 2-Propanol, 1-(tert-dodecylthio)-. For instance:

- Toxicity Studies : A repeated-dose toxicity study cond

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(tert-dodecylthio)- involves its interaction with specific molecular targets. The tert-dodecylthio group can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Regulatory Status

| Compound Name | CEPA Status (Canada) | EU Restrictions |

|---|---|---|

| 2-Propanol, 1-(tert-dodecylthio)- | No risks identified | None reported |

| Fluorinated propanols | Restricted | Yes (REACH) |

Biological Activity

2-Propanol, 1-(tert-dodecylthio)-, also known by its CAS number 67124-09-8, is a sulfur-containing organic compound. It has garnered attention for its potential biological activities and toxicity profiles. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and effects on reproduction and development based on various studies.

- Chemical Formula : C15H32OS

- Molecular Weight : 256.48 g/mol

- Physical State : Liquid at room temperature

- Solubility : Very low water solubility

Acute Toxicity

Acute toxicity studies have been conducted to assess the safety of 2-Propanol, 1-(tert-dodecylthio)-. The compound was evaluated in various animal models:

| Study Type | Route of Exposure | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Oral | Rat | >5000 | Low toxicity observed |

| Dermal | Rat | Not established | No significant irritation noted |

| Inhalation | Not specified | Not established | Low volatility; unlikely to pose risk |

The LD50 values indicate that the compound exhibits low acute toxicity, with no significant adverse effects reported at high doses in controlled studies .

Repeated Dose Toxicity

A repeated-dose study conducted over several weeks showed that administration of 2-Propanol, 1-(tert-dodecylthio)- at doses up to 1000 mg/kg body weight per day resulted in minimal adverse effects. The study concluded with a No Observed Adverse Effect Level (NOAEL) established at this highest dose tested .

Genotoxicity Studies

Genotoxicity assessments were performed using various methodologies including bacterial reverse mutation tests and in vitro assays on mammalian cells:

| Test Type | Result |

|---|---|

| Bacterial Reverse Mutation | Non-mutagenic |

| In vitro (CHO cells) | Non-genotoxic |

| In vivo (mouse micronucleus test) | Non-clastogenic |

These results suggest that 2-Propanol, 1-(tert-dodecylthio)- does not pose a significant genotoxic risk under the conditions tested .

Reproductive and Developmental Toxicity

Reproductive toxicity studies have demonstrated that exposure to this compound does not adversely affect reproductive parameters or developmental outcomes in animal models. Key findings include:

- Study Design : Sprague-Dawley rats were administered varying doses (50, 167, or 500 mg/kg bw/day).

- NOAEL for Reproductive Effects : Established at 167 mg/kg bw/day.

- Observations : No significant changes in reproductive function or pup development were noted at the highest dose tested .

Case Studies and Research Findings

Research has highlighted the importance of understanding individual variability in response to chemical exposures like 2-Propanol, 1-(tert-dodecylthio)-. Factors such as genetics, health status, and environmental influences can affect biological responses. One systematic review indicated variability in detoxification processes across different populations, emphasizing the need for tailored risk assessments .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Molar Ratio | 1:1.2 (thiol:epoxide) |

| Purification Method | Column chromatography |

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

A combination of NMR (¹H, ¹³C, and DEPT-135), FTIR, and high-resolution mass spectrometry (HRMS) is recommended.

- NMR : In CDCl₃, the tertiary thioether proton (C-S-CH-) appears as a multiplet at δ 2.8–3.1 ppm, while the hydroxyl proton (broad singlet) is observed at δ 1.5–2.0 ppm .

- FTIR : Key peaks include ν(O-H) at 3300–3500 cm⁻¹ and ν(C-S) at 650–700 cm⁻¹ .

- HRMS : Use electrospray ionization (ESI+) with m/z calculated for C₁₅H₃₂OS [M+H]⁺ = 277.2124 .

Advanced: How can computational models predict reactivity in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the reaction mechanism. The energy barrier for tert-dodecylthiol attacking the epoxide’s electrophilic carbon is calculated to be ~25 kcal/mol, aligning with experimental yields (75–80%) under thermal conditions . Solvent effects (toluene vs. DMF) are simulated using the SMD continuum model, showing toluene’s lower dielectric constant favors SN2 pathways .

Advanced: How to resolve contradictions in reported reaction kinetics under catalytic conditions?

Methodological Answer:

Discrepancies in kinetic data (e.g., rate constants varying by 30% across studies) often arise from trace moisture or catalyst decomposition. To address this:

Use anhydrous solvents (activated molecular sieves).

Monitor catalysis via in-situ FTIR (e.g., disappearance of epoxide C-O-C peak at 850 cm⁻¹).

Compare homogeneous (e.g., DMAP) vs. heterogeneous (e.g., Amberlyst-15) catalysts. Heterogeneous systems reduce side reactions but require longer induction periods .

Q. Table 2: Catalytic Performance Comparison

| Catalyst | Yield (%) | Side Products (%) |

|---|---|---|

| DMAP | 82 | 5 |

| Amberlyst-15 | 78 | 2 |

| No catalyst | 45 | 12 |

Basic: What solvent systems are optimal for chromatographic analysis?

Methodological Answer:

Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1.0 mL/min effectively separates 1-(tert-dodecylthio)-2-propanol from byproducts. Detection at 210 nm provides a linear calibration range of 0.1–10 mg/mL (R² > 0.999) .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

Chiral resolution via HPLC with a Chiralpak IA column (n-hexane/isopropanol 95:5) achieves >99% enantiomeric excess (ee). Alternatively, asymmetric catalysis using Jacobsen’s Co(III)-salen complex in THF at -20°C yields 85% ee, though scalability remains challenging .

Advanced: How to interpret conflicting thermal stability data in DSC studies?

Methodological Answer:

Discrepancies in decomposition temperatures (reported as 180–220°C) may stem from heating rates or sample purity. Standardize DSC protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.